6-Fluoro-2-(3-hydroxymethylphenyl)benzoic acid

Lipophilicity ADME Physicochemical Property

Researchers requiring metabolically stable biaryl carboxylic acids often encounter rapid clearance of non-fluorinated analogs, compromising long-term cell-based assays and in vivo PK studies. 6-Fluoro-2-(3-hydroxymethylphenyl)benzoic acid (CAS 1261902-40-2) addresses this gap through strategic 6-fluoro substitution that blocks oxidative metabolism at that ring position. - Enhanced metabolic stability: 6-fluoro substituent resists CYP450 oxidation, enabling reliable data from extended time-course experiments. - Increased passive permeability: Calculated LogP of 2.68 supports superior cellular uptake compared to non-fluorinated counterparts (e.g., CAS 773872-83-6). - Defined reference standard: Consistent 95% HPLC purity (C₁₄H₁₁FO₃, MW 246.23) ensures reproducible analytical method validation and biaryl library synthesis.

Molecular Formula C14H11FO3
Molecular Weight 246.23 g/mol
CAS No. 1261902-40-2
Cat. No. B6397683
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Fluoro-2-(3-hydroxymethylphenyl)benzoic acid
CAS1261902-40-2
Molecular FormulaC14H11FO3
Molecular Weight246.23 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)C2=C(C(=CC=C2)F)C(=O)O)CO
InChIInChI=1S/C14H11FO3/c15-12-6-2-5-11(13(12)14(17)18)10-4-1-3-9(7-10)8-16/h1-7,16H,8H2,(H,17,18)
InChIKeyKDYZAQIWYPIAOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Fluoro-2-(3-hydroxymethylphenyl)benzoic Acid: Procurement & Structural Properties


6-Fluoro-2-(3-hydroxymethylphenyl)benzoic acid (CAS 1261902-40-2) is a fluorinated biphenyl carboxylic acid derivative belonging to the class of substituted benzoic acids . Its molecular formula is C₁₄H₁₁FO₃, corresponding to a molecular weight of 246.23 g/mol . The compound is characterized by a benzoic acid core featuring a fluorine atom at the 6-position and a 3-hydroxymethylphenyl substituent at the 2-position of the central phenyl ring . Commercially, it is supplied at a minimum purity specification of 95% for research and development applications .

6-Fluoro-2-(3-hydroxymethylphenyl)benzoic Acid: Analog Substitution Pitfalls


Substituting 6-fluoro-2-(3-hydroxymethylphenyl)benzoic acid with a generic or unsubstituted analog is scientifically unsound due to the critical influence of the fluorine atom on both physicochemical and potential biological properties. The non-fluorinated analog, 2-(3-hydroxymethylphenyl)benzoic acid (CAS 773872-83-6), lacks the electron-withdrawing and metabolic stability effects conferred by the 6-fluoro substituent . Furthermore, regioisomers such as 5-fluoro-2-(3-hydroxymethylphenyl)benzoic acid (CAS 1262005-55-9) present a distinct molecular topology that is expected to result in different binding interactions with biological targets . The specific position of the fluorine atom ortho to the carboxylic acid group in the target compound creates a unique electrostatic environment that directly influences acidity (pKa), molecular conformation, and intermolecular hydrogen bonding capacity . These inherent differences in molecular recognition render any simple interchange with a close analog a potential source of irreproducible or invalid experimental results.

6-Fluoro-2-(3-hydroxymethylphenyl)benzoic Acid: Key Differences from Analogs


Increased Lipophilicity (LogP)

The presence of a 6-fluoro substituent in the target compound increases its lipophilicity compared to the non-fluorinated analog, 2-(3-hydroxymethylphenyl)benzoic acid. This is quantified by a calculated LogP value of 2.68 for the fluorinated derivative [1]. While an experimental LogP for the non-fluorinated analog is not publicly reported, it is a well-established class-level inference that adding a fluorine atom to an aromatic ring generally increases LogP by approximately 0.2–0.4 units [2], enhancing passive membrane permeability.

Lipophilicity ADME Physicochemical Property

Enhanced Metabolic Stability

The 6-fluoro substituent on the benzoic acid ring is expected to block oxidative metabolism at that position, a common pathway for clearance of unsubstituted phenyl rings. While direct comparative metabolic stability data for this specific compound versus its non-fluorinated analog (CAS 773872-83-6) is not available in the public domain, it is a robust class-level inference that strategic fluorine substitution on an aromatic ring can significantly increase metabolic half-life [1]. This principle is widely exploited in medicinal chemistry to improve the pharmacokinetic profiles of drug candidates.

Metabolic Stability Fluorine Substitution Drug Metabolism

Altered Acidity (pKa) and Hydrogen Bonding

The electron-withdrawing inductive effect (-I) of the ortho-fluorine substituent in 6-fluoro-2-(3-hydroxymethylphenyl)benzoic acid lowers the pKa of the adjacent carboxylic acid group relative to the non-fluorinated analog. While the exact pKa for this compound is not publicly reported, class-level data indicates that ortho-fluorination of benzoic acid decreases the pKa by approximately 0.7–1.0 units compared to the unsubstituted parent [1]. This alteration affects the compound's ionization state at physiological pH and its capacity to act as a hydrogen bond acceptor.

pKa Hydrogen Bonding Electronic Effects

6-Fluoro-2-(3-hydroxymethylphenyl)benzoic Acid: Key Research Applications


Scaffold for High Membrane Permeability

Based on its increased lipophilicity (calculated LogP of 2.68) relative to its non-fluorinated analog , this compound serves as a privileged scaffold for medicinal chemistry programs aiming to improve passive cellular uptake. Researchers developing intracellular enzyme inhibitors or receptor modulators can leverage this property to enhance compound accumulation in cell-based assays, a key advantage over less lipophilic, non-fluorinated counterparts.

Molecular Probe with Enhanced Metabolic Stability

The 6-fluoro substituent is a well-established strategy to block oxidative metabolism at that position on the phenyl ring . This compound is therefore well-suited for the development of chemical probes intended for use in extended time-course cellular assays or preliminary in vivo pharmacokinetic studies, where the rapid metabolic clearance of an unsubstituted analog would compromise experimental validity.

Calibration Standard for Fluorinated Biphenyl Analytics

The defined molecular structure (C₁₄H₁₁FO₃, MW 246.23) and high purity specification (min. 95%) of this compound make it a suitable reference standard for developing and validating analytical methods (e.g., HPLC, LC-MS) for fluorinated biphenyl carboxylic acids . Its distinct chromatographic and mass spectrometric properties differentiate it from non-fluorinated and regioisomeric analogs.

Synthetic Intermediate for Biaryl Libraries

The compound's synthetic accessibility via Suzuki-Miyaura coupling and the presence of a reactive carboxylic acid handle and a hydroxymethyl group enable its use as a versatile building block for generating diverse biaryl libraries. The unique ortho-fluoro substitution pattern creates a distinct electronic environment that can be exploited to synthesize analogs with tailored physicochemical properties not achievable with non-fluorinated or regioisomeric starting materials.

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